Specific Inhibition of Jun-Fos-DNA Complex Formation: A Unique Mechanism Not Shared by Flavone Analogs
7,8-Dihydroxyflavanone directly inhibits the binding of the Jun-Fos heterodimer to its consensus DNA sequence (the AP-1 site). This activity is not observed for its flavone analog, 7,8-dihydroxyflavone (7,8-DHF), which acts as a TrkB agonist [1]. In electrophoretic mobility shift assays (EMSA), 7,8-dihydroxyflavanone blocked the action of the dimer on the AP-1 binding site, resulting in signal interruption [2].
| Evidence Dimension | Inhibition of Jun-Fos-DNA binding |
|---|---|
| Target Compound Data | Blocks AP-1 binding site |
| Comparator Or Baseline | 7,8-dihydroxyflavone (7,8-DHF) |
| Quantified Difference | 7,8-DHF is a TrkB agonist; no Jun-Fos inhibition reported |
| Conditions | Electrophoretic mobility shift assay (EMSA) |
Why This Matters
This distinct mechanism of action defines a unique research application in cancer biology and inflammation that cannot be fulfilled by the more common TrkB agonist 7,8-DHF.
- [1] Jang SW, Liu X, Yepes M, Shepherd KR, Miller GW, Liu Y, Wilson WD, Xiao G, Blanchi B, Sun YE, Ye K. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone. Proc Natl Acad Sci U S A. 2010 Feb 9;107(6):2687-92. View Source
- [2] Park S, Lee DK, Yang CH. 7, 8-dihydroxyflavanone as an inhibitor for Jun-Fos-DNA complex formation and its cytotoxic effect on cultured human cancer cells. Nat Prod Res. 2003 Dec;17(6):431-6. View Source
